molecular formula C6H4Cl2FNO B2630148 3,5-DIchloro-2-fluoro-6-methoxypyridine CAS No. 2288709-03-3

3,5-DIchloro-2-fluoro-6-methoxypyridine

Cat. No.: B2630148
CAS No.: 2288709-03-3
M. Wt: 196
InChI Key: YJHRVYGURACNHR-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Pyridines in Contemporary Organic Synthesis

Polyhalogenated pyridines are a class of heterocyclic compounds that have gained considerable importance in modern organic synthesis. The presence of multiple halogen atoms on the pyridine (B92270) ring significantly influences its chemical reactivity, making these compounds versatile building blocks for the synthesis of a wide range of more complex molecules. The electron-withdrawing nature of halogens makes the pyridine ring susceptible to nucleophilic aromatic substitution, a key reaction for introducing various functional groups. This reactivity is exploited in the development of pharmaceuticals, agrochemicals, and materials with novel properties. For instance, polyhalogenated pyridines are precursors to herbicides and fungicides. nbinno.comgoogle.com

Overview of 3,5-Dichloro-2-fluoro-6-methoxypyridine within the Landscape of Substituted Pyridine Scaffolds

The hypothetical structure of this compound positions it as a highly functionalized pyridine derivative. The combination of chloro, fluoro, and methoxy (B1213986) substituents would be expected to impart a unique reactivity profile. The fluorine atom, being the most electronegative, would likely influence the regioselectivity of nucleophilic substitution reactions. The methoxy group, a strong electron-donating group, would also play a significant role in directing chemical transformations. The specific arrangement of these substituents would make it a valuable intermediate for creating molecules with precise three-dimensional structures, a critical aspect in drug design and materials science. However, without experimental data, its exact role and potential remain speculative.

Historical Context and Evolution of Pyridine Functionalization Methodologies

The functionalization of the pyridine ring has been a long-standing challenge in organic chemistry. Early methods often required harsh reaction conditions and resulted in mixtures of products. Over the years, significant progress has been made in developing more selective and efficient methods. The introduction of halogen atoms has been a key strategy in this evolution. Halogenated pyridines can be prepared through various methods, including direct halogenation and halogen exchange reactions. google.com For example, the synthesis of 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be achieved by reacting pentachloropyridine (B147404) with potassium fluoride (B91410). google.com The development of transition-metal-catalyzed cross-coupling reactions has further expanded the toolkit for modifying halogenated pyridines, allowing for the introduction of a wide array of carbon-carbon and carbon-heteroatom bonds. These advancements have transformed polyhalogenated pyridines from simple curiosities into indispensable tools for synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-fluoro-6-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHRVYGURACNHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 3,5 Dichloro 2 Fluoro 6 Methoxypyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for this compound. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effects of the three halogen atoms, facilitates the addition of nucleophiles.

The regioselectivity of SNAr reactions on the 3,5-dichloro-2-fluoro-6-methoxypyridine ring is a complex outcome of electronic and steric factors. The positions available for substitution are C-2 (bearing fluorine) and C-6 (bearing the methoxy (B1213986) group), as the chlorine atoms at C-3 and C-5 are significantly less activated. Generally, nucleophilic attack on pyridines is favored at the ortho (C-2/C-6) and para (C-4) positions relative to the ring nitrogen.

In this molecule, both the C-2 and C-6 positions are activated. The outcome of a nucleophilic attack depends on the nature of the nucleophile, the leaving group, and the reaction conditions. Studies on analogous 3-substituted 2,6-dichloropyridines have shown that both steric hindrance and the electronic nature of the substituent at the 3-position can direct the incoming nucleophile. researchgate.net For instance, bulky substituents at the 3-position tend to favor substitution at the less sterically hindered 6-position. researchgate.net Solvent choice also plays a critical role; solvents capable of acting as hydrogen-bond acceptors can significantly alter the regioselectivity of the reaction. researchgate.net

In the case of this compound, the C-2 position is flanked by a chlorine atom at C-3, while the C-6 position is adjacent to another chlorine atom at C-5. The relative steric environments are similar. Therefore, electronic factors, particularly the superior leaving group ability of fluorine in SNAr reactions, often dominate.

Table 1: Factors Influencing Regioselectivity in SNAr Reactions

Factor Influence on Regioselectivity
Electronic Effects The position with the most electronegative leaving group (fluorine at C-2) is often preferentially attacked due to stabilization of the intermediate.
Steric Hindrance Bulky nucleophiles may favor attack at the less sterically crowded position.
Solvent Hydrogen-bond accepting solvents can alter the reactivity of different sites, switching the preferred position of attack. researchgate.net

| Nucleophile | The nature of the incoming nucleophile (hard vs. soft, bulky vs. small) can influence the site of substitution. |

In nucleophilic aromatic substitution, the typical order of halogen leaving group ability is F > Cl > Br > I, which is the reverse of the trend observed in SN1 and SN2 reactions. researchgate.netstackexchange.com This phenomenon, often termed the "element effect," is attributed to the mechanism of SNAr. The rate-determining step is typically the initial addition of the nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The mechanism of SNAr reactions is generally considered to be a two-step addition-elimination process via a Meisenheimer intermediate. stackexchange.com However, recent research, including kinetic isotope effect (KIE) studies and computational analyses, suggests that many SNAr reactions, particularly those on heterocyclic systems, may proceed through a concerted (cSNAr) mechanism rather than a stepwise one. nih.govnih.gov

In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete intermediate. nih.gov For substitutions on pyridines, computational studies predict that concerted mechanisms are very common. nih.gov The actual operative mechanism can exist on a continuum between stepwise and concerted, depending on factors such as the stability of the potential Meisenheimer complex, the nature of the leaving group, and the electron deficiency of the ring. nih.govrsc.org For highly electron-deficient substrates with good leaving groups, the concerted pathway is often favored. nih.gov Given the structure of this compound, it is plausible that its SNAr reactions could proceed via a concerted or a borderline mechanism.

Electrophilic Aromatic Substitution and C-H Functionalization

Electrophilic aromatic substitution (EAS) reactions on this compound are highly unfavorable. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive than benzene (B151609) towards electrophiles. youtube.comvaia.comwikipedia.org This deactivation is severely compounded by the strong inductive electron-withdrawing effects of the three halogen substituents (two chlorine atoms and one fluorine atom).

While the methoxy group at C-6 is an activating group through resonance, its effect is insufficient to overcome the powerful deactivation by the ring nitrogen and the halogens. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated. wikipedia.org This protonation introduces a positive charge, which further deactivates the ring to an extreme degree, making electrophilic attack nearly impossible. youtube.comwikipedia.org

Direct C-H functionalization, which often proceeds via different mechanisms such as palladium-catalyzed cross-coupling, is also challenging on such an electron-poor substrate. The only available C-H bond is at the C-4 position. While C-H activation has been reported for a variety of heterocyclic systems, the high degree of halogenation and the electron-poor nature of this specific pyridine ring would likely require specialized catalytic systems and harsh conditions to achieve functionalization at the C-4 position.

Functional Group Interconversions on the Pyridine Ring

The methoxy group at the C-6 position is a site for potential functional group interconversion. A key transformation is its cleavage to yield the corresponding pyridin-6-one derivative. This O-demethylation is a common reaction for aryl methyl ethers.

Given the presence of the electron-deficient pyridine ring, nucleophilic demethylation methods are particularly effective. Reagents such as L-selectride have been shown to chemoselectively demethylate methoxypyridines in the presence of other aryl methyl ethers (anisoles). thieme-connect.comteikyo.jp This selectivity is attributed to the enhanced electrophilicity of the methyl group carbon due to the electron-withdrawing nature of the pyridine ring. The reaction proceeds by nucleophilic attack of the hydride from L-selectride on the methyl group, with the pyridone anion acting as the leaving group. Other traditional reagents for ether cleavage, such as boron tribromide, can also be employed for global demethylation. thieme-connect.com This transformation provides a route to 2-fluoro-3,5-dichloro-6-hydroxypyridine (or its pyridone tautomer), a valuable intermediate for further synthesis.

Table 2: Summary of Mentioned Chemical Compounds

Compound Name
This compound
Benzene
L-selectride
Boron tribromide

Halogen Exchange and Halogen Dance Reactions in Pyridine Systems

Halogen exchange and halogen dance reactions are significant transformations for polyhalogenated pyridines, allowing for the synthesis of diverse derivatives.

Halogen Exchange Reactions

Halogen exchange (HALEX) is a common method for synthesizing fluorinated aromatic compounds from their chlorinated precursors. In pyridine systems, this is typically achieved by heating the polychloropyridine with a fluoride (B91410) salt, such as potassium fluoride (KF), in a polar aprotic solvent. While specific studies on this compound are not prevalent, the principles can be inferred from related compounds like pentachloropyridine (B147404). The conversion of pentachloropyridine to 3,5-dichloro-2,4,6-trifluoropyridine (B155018) involves the exchange of chlorine atoms at the 2, 4, and 6 positions with fluorine. This highlights the heightened reactivity of the α- and γ-positions to nucleophilic substitution.

For this compound, the existing C-F and C-Cl bonds are generally stable under typical HALEX conditions designed to replace chlorine with fluorine. Conversely, attempting to replace the fluorine at C-2 with another halogen, like chlorine or bromine, would require specific reagents and conditions that favor such an exchange, which is generally less common than fluorination.

Halogen Dance Reactions

The halogen dance is a base-catalyzed intramolecular or intermolecular migration of a halogen atom around an aromatic or heteroaromatic ring. wikipedia.orgclockss.org This rearrangement is typically observed with bromo and iodo derivatives in the presence of strong bases like lithium diisopropylamide (LDA) at low temperatures. clockss.orgwhiterose.ac.uk The reaction proceeds through a series of deprotonation and halogen-metal exchange steps, driven by the formation of a more stable carbanionic intermediate. wikipedia.org

For a polysubstituted pyridine like this compound, a halogen dance is theoretically possible but influenced by several factors:

Halogen Type : Chlorine atoms are less prone to migration than bromine or iodine. Fluorine atoms are generally considered non-migratory and often act as directing groups in these reactions. clockss.org

Deprotonation Site : A strong base would first abstract the most acidic proton. In this molecule, the only available proton is at the C-4 position. Deprotonation at this site would generate a pyridyl anion.

Thermodynamic Stability : The migration of a chlorine atom from the C-3 or C-5 position would only occur if it leads to a thermodynamically more stable intermediate. wikipedia.org

Given that the C-4 position is the only site for deprotonation, a classical halogen dance involving migration to an adjacent deprotonated carbon is not the primary expected pathway. However, the reaction could potentially facilitate the introduction of an electrophile at the C-4 position after deprotonation. The general mechanism for a halogen dance in a pyridine system is shown below. clockss.org

General Mechanism of a Base-Catalyzed Halogen Dance

graph TD A[Halopyridine with Ring Proton] -->|Strong Base (e.g., LDA)| B(Deprotonation to form Pyridyl Anion); B -->|Intermolecular Halogen Transfer| C(Formation of a New Anion at a different position); C -->|Quenching with Electrophile (E+)| D(Functionalized, Isomerized Pyridine);


Amination and Hydroxylation Reactions (e.g., Formation of 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine)

Amination and hydroxylation of the pyridine ring are crucial reactions for introducing key functional groups.

Formation of 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine

The direct amination of this compound at the C-4 position is challenging via nucleophilic aromatic substitution (SNAr), as this position lacks a leaving group. Instead, the synthesis of the target compound, 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine, is typically achieved through a multi-step pathway starting from a more heavily halogenated precursor, such as 3,5-dichloro-2,4,6-trifluoropyridine. patsnap.comgoogleapis.com

A representative synthetic route involves two key SNAr steps:

Selective Amination at C-4 : The fluorine atom at the C-4 position of 3,5-dichloro-2,4,6-trifluoropyridine is the most susceptible to nucleophilic attack due to electronic activation from the ring nitrogen. Reaction with ammonia (B1221849) selectively displaces this fluorine to yield 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884). patsnap.comgoogleapis.com

Selective Hydroxylation/Alkoxylation at C-2 : The resulting 4-amino-3,5-dichloro-2,6-difluoropyridine can then undergo a selective substitution at one of the remaining fluorine atoms (C-2 or C-6). Reaction with a hydroxide (B78521) source like KOH, followed by a subsequent reaction, or directly with sodium methoxide (B1231860), can replace the C-2 fluorine with a methoxy group to yield the final product. patsnap.comgoogle.comgoogle.com

The table below outlines the typical conditions for these transformation steps based on analogous syntheses. patsnap.comgoogle.com

StepStarting MaterialReagent(s)ProductTypical Conditions
1. Amination3,5-Dichloro-2,4,6-trifluoropyridineAmmonia (NH₃)4-Amino-3,5-dichloro-2,6-difluoropyridinePolar aprotic solvent (e.g., NMP), controlled temperature
2. Hydroxylation4-Amino-3,5-dichloro-2,6-difluoropyridineKOH (aq.)Potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olateReflux
3. AlkylationPotassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olateAlkylating agent4-Amino-3,5-dichloro-6-fluoro-2-alkoxypyridine-

This table is based on synthetic procedures for analogous compounds and represents a likely pathway.

Metal-Catalyzed Coupling Reactions of Halogenated Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. For polyhalogenated pyridines, the challenge lies in achieving site-selectivity.

The reactivity of carbon-halogen bonds in palladium-catalyzed couplings generally follows the order: C-I > C-Br > C-OTf > C-Cl >> C-F. In this compound, the two chlorine atoms at the C-3 and C-5 positions are the expected sites of reaction, while the C-2 fluorine is anticipated to remain intact.

Regioselectivity in Suzuki-Miyaura Coupling

The regioselectivity between the C-3 and C-5 chlorine atoms would be influenced by both electronic and steric factors.

Electronic Effects : The C-3 position is electronically distinct from the C-5 position. Computational studies on similar dihalopyridines suggest that the relative bond dissociation energies (BDEs) and the lowest unoccupied molecular orbital (LUMO) coefficients play a key role in determining the site of oxidative addition of the palladium catalyst.

Steric Effects : The methoxy group at the C-6 position and the fluorine at the C-2 position create a more sterically hindered environment around the C-3 position compared to the C-5 position. This could favor the coupling reaction at the C-5 position.

Research on the Suzuki coupling of 3,5-dichloropyridazines has shown that the regioselectivity can be controlled by the choice of palladium ligand, allowing for selective coupling at either the C-3 or C-5 position. nih.govrsc.org A similar ligand-dependent selectivity could potentially be applied to this compound.

The table below summarizes the expected reactivity of different halogen positions in this compound in a typical Suzuki-Miyaura coupling reaction.

PositionHalogenExpected Reactivity in Suzuki CouplingRationale
C-2FluorineVery Low / InertStrong C-F bond, does not readily undergo oxidative addition.
C-3ChlorineReactiveWeaker C-Cl bond compared to C-F. May be influenced by steric hindrance from adjacent substituents.
C-5ChlorineReactiveWeaker C-Cl bond. Potentially more reactive than C-3 due to less steric hindrance.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono-arylation at either the C-3 or C-5 position, followed by a second coupling to introduce a different aryl group, providing a pathway to complex, multi-substituted pyridine derivatives. nih.gov

Derivatization and Analogue Synthesis Based on the 3,5 Dichloro 2 Fluoro 6 Methoxypyridine Scaffold

Design Principles for Pyridine (B92270) Derivatives with Targeted Substitution Patterns

The design of pyridine derivatives with specific substitution patterns is governed by the inherent electronic nature of the pyridine ring and the directing effects of its existing substituents. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609), but activates it for nucleophilic aromatic substitution (SNAr), particularly at the α (2,6) and γ (4) positions.

In the case of 3,5-dichloro-2-fluoro-6-methoxypyridine, the substituents profoundly influence the reactivity and regioselectivity of further transformations:

Halogens (Cl, F): These are electron-withdrawing via the inductive effect, further deactivating the ring to electrophilic attack but strongly activating it for nucleophilic substitution. The fluorine atom at the 2-position is particularly susceptible to nucleophilic displacement due to its position adjacent (ortho) to the ring nitrogen and its nature as a good leaving group in SNAr reactions.

Methoxy (B1213986) Group (OCH₃): This group exhibits a dual electronic effect. It is electron-withdrawing inductively but is a strong electron-donating group via resonance. Its presence can influence the reactivity of adjacent positions.

Combined Effects: The cumulative effect of two chlorine atoms, a fluorine atom, and the ring nitrogen makes the scaffold highly electron-deficient. This characteristic is central to its derivatization strategy, which primarily relies on nucleophilic substitution reactions rather than electrophilic ones.

Targeted substitution is achieved by selecting nucleophiles and reaction conditions that exploit the differential reactivity of the leaving groups. The C-F bond at the 2-position is generally the most labile site for nucleophilic attack, followed by the C-Cl bonds.

Synthesis of Analogues with Modified Halogenation or Methoxy Group Configurations

Modification of the existing substituents on the this compound scaffold is a primary strategy for generating structural diversity. These modifications can involve the selective replacement of one or more halogen atoms or the alteration of the methoxy group.

Modification of Halogenation: The differential reactivity of the halogen atoms allows for their stepwise and selective replacement. Nucleophilic aromatic substitution (SNAr) is the predominant method used.

Displacement of Fluorine: The fluorine atom at the C-2 position is the most activated towards nucleophilic attack. It can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions. For instance, reaction with secondary amines like piperidine (B6355638) can yield 2-amino-3,5-dichloro-6-methoxypyridine (B7890977) derivatives. ntu.edu.sg

Displacement of Chlorine: The chlorine atoms at the C-3 and C-5 positions are less reactive than the C-2 fluorine but can be substituted under more forcing conditions or by using highly reactive nucleophiles. The choice of solvent and temperature is critical for achieving selectivity.

Modification of the Methoxy Group: The methoxy group at the C-6 position can also be a site for modification.

Demethylation: Cleavage of the methyl ether can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding 6-hydroxypyridine derivative, which exists in equilibrium with its pyridin-6-one tautomer.

Nucleophilic Substitution: While less common than halogen displacement, direct substitution of the methoxy group is possible, particularly if it is activated by adjacent electron-withdrawing groups. ntu.edu.sg For example, reactions with strong nitrogen nucleophiles in the presence of reagents like sodium hydride can lead to amination at the C-6 position. ntu.edu.sg

Table 2: Example Reactions for Modifying the Scaffold

Target Modification Reagents and Conditions Product Type
Selective F replacement R₂NH (e.g., piperidine), THF, 60 °C 2-Amino-3,5-dichloro-6-methoxypyridine
OCH₃ cleavage BBr₃, CH₂Cl₂, -78 °C to RT 3,5-Dichloro-2-fluoro-pyridin-6-ol

Incorporation of Additional Heteroatoms and Functional Moieties into the Scaffold

Beyond simple substitution, the this compound scaffold is an excellent substrate for introducing more complex functionalities and additional heteroatoms, primarily through cross-coupling reactions.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for derivatizing polychlorinated pyridines. researchgate.net One of the chlorine atoms can be selectively coupled with an aryl or alkyl boronic acid to introduce a new carbon-based substituent. The choice of catalyst, ligand, and base is crucial for controlling the regioselectivity of the coupling. For example, coupling at the C-5 position can yield 3-chloro-2-fluoro-6-methoxy-5-arylpyridine derivatives.

Carbon-Nitrogen Bond Formation: Buchwald-Hartwig amination provides a powerful method for introducing a wide range of primary and secondary amines at the positions of the halogen atoms. This allows for the synthesis of various amino-pyridine analogues.

Synthesis of Fused Heterocycles: The functional groups on the pyridine ring can be used as handles to construct fused heterocyclic systems. For example, a derivative where a halogen has been replaced by an amino group and the adjacent methoxy group has been converted to a hydroxyl can undergo condensation reactions to form fused pyrimidines or other bicyclic heteroaromatic compounds. chemrxiv.org

Elucidation of Structure-Reactivity Relationships in Novel Derivatives

The synthesis of new derivatives allows for the systematic study of structure-reactivity relationships (SRRs). By altering the substituents on the pyridine core, one can modulate the electronic and steric properties of the molecule and observe the resulting impact on its chemical reactivity.

Electronic Effects: Replacing an electron-withdrawing halogen atom with an electron-donating group, such as an amino or alkoxy group, significantly increases the electron density of the pyridine ring. This change generally deactivates the ring towards further nucleophilic substitution but may increase its susceptibility to electrophilic attack or oxidation. The reactivity order in nucleophilic aromatic substitution reactions can be significantly altered by the introduction of new substituents. For example, the high reactivity of 2- and 4-cyano substituted pyridinium (B92312) ions is attributed to the strong electron-withdrawing effect of the cyano group, which facilitates the rate-determining deprotonation step of the reaction intermediate. nih.gov

Steric Effects: The introduction of bulky substituents can sterically hinder attack at adjacent positions. For instance, coupling a large aryl group at the C-5 position may reduce the rate of a subsequent nucleophilic substitution at the C-6 position due to steric hindrance.

Leaving Group Ability: In SNAr reactions, the typical leaving group order is F > Cl > Br > I, which is considered evidence for a rate-controlling nucleophilic addition step. nih.gov However, studies on N-methylpyridinium compounds have shown different reactivity orders (e.g., CN > F ~ Cl ~ Br ~ I), indicating that the reaction mechanism can shift, with deprotonation of the addition intermediate becoming the rate-determining step. nih.gov Understanding these mechanistic nuances is key to predicting the reactivity of newly synthesized derivatives based on the this compound scaffold. The specific electronic environment created by the substituents determines which mechanistic pathway is favored.

By systematically synthesizing analogues and studying their subsequent reactions, a detailed map of the structure-reactivity landscape for this class of compounds can be developed, guiding the future design of molecules with specific reactivity profiles.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Precise Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural analysis of novel compounds. By providing exact mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, which is critical for distinguishing between compounds with the same nominal mass.

Advanced Fragmentation Pathway Analysis

Predicted Collision Cross Section (CCS) Studies for Adducts

Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. Predicting CCS values for various adducts (e.g., [M+H]⁺, [M+Na]⁺) of 3,5-dichloro-2-fluoro-6-methoxypyridine using computational methods can aid in its identification in complex mixtures, even without an authentic standard. These predicted values serve as a valuable reference in metabolomics and environmental analysis. At present, specific predicted CCS studies for adducts of this compound are not available in the public domain.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the complete assignment of all proton and carbon signals and to establish the connectivity and spatial relationships within the this compound molecule.

Comprehensive Chemical Shift and Coupling Constant Analysis (¹H, ¹³C, ¹⁹F NMR)

The ¹H NMR spectrum of this compound is expected to show a singlet for the methoxy (B1213986) protons and a signal for the single aromatic proton on the pyridine (B92270) ring. The chemical shift of the aromatic proton will be influenced by the surrounding chloro, fluoro, and methoxy substituents.

In the ¹³C NMR spectrum, five distinct signals are anticipated for the pyridine ring carbons and one for the methoxy carbon. The chemical shifts will be significantly affected by the electronegativity of the attached halogens and the methoxy group. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

The ¹⁹F NMR spectrum will display a single resonance for the fluorine atom, and its coupling to the adjacent proton and carbons will provide valuable structural information.

Interactive Data Table: Predicted NMR Data Specific experimental NMR data for this compound is not available in the provided search results. The following table is a hypothetical representation based on general principles for similar compounds and should not be considered experimental data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm) Predicted Coupling Constants (Hz)
H-4 7.8 - 8.2 - -
OCH₃ 3.9 - 4.1 55 - 60 -
C-2 - 155 - 160 (d) - ¹JCF ≈ 230-260
C-3 - 120 - 125 -
C-4 - 135 - 140 -
C-5 - 125 - 130 -
C-6 - 160 - 165 -

Application of NOE, COSY, HSQC, and HMBC for Connectivity and Stereochemical Assignments

Two-dimensional NMR experiments are essential for confirming the structure of this compound.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule due to the presence of only one aromatic proton, but it would confirm the absence of proton-proton couplings on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the methoxy proton signal to the methoxy carbon signal and the aromatic proton signal to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range connectivity. Correlations would be expected between the methoxy protons and the C-6 carbon, and between the aromatic H-4 proton and carbons C-2, C-3, C-5, and C-6. These correlations are critical for confirming the substitution pattern on the pyridine ring.

NOE (Nuclear Overhauser Effect): NOE experiments, such as NOESY or ROESY, can provide information about the spatial proximity of atoms. An NOE would be expected between the methoxy protons and the H-4 proton, further confirming the regiochemistry.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Conformational Analysis

FT-IR (Fourier Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl, C-F, and C-O stretching vibrations, as well as aromatic C-C and C-N stretching and bending modes.

FT-Raman (Fourier Transform Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations and those involving less polar bonds often give rise to strong Raman signals. The pyridine ring breathing modes are typically prominent in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies Specific experimental vibrational spectroscopy data for this compound is not available in the provided search results. The following table is a hypothetical representation based on characteristic frequencies for similar compounds.

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
C-H stretch (aromatic) 3100 - 3000 3100 - 3000
C-H stretch (methoxy) 2950 - 2850 2950 - 2850
C=C/C=N stretch (ring) 1600 - 1400 1600 - 1400
C-O stretch 1250 - 1000 1250 - 1000
C-F stretch 1100 - 1000 1100 - 1000

X-ray Crystallography for Solid-State Structural Determination

Following extensive searches of academic literature and crystallographic databases, including the Cambridge Structural Database (CSDC), no publicly available single-crystal X-ray diffraction data for this compound could be located.

Therefore, a detailed analysis of its solid-state structure, including the presentation of a crystallographic data table with unit cell dimensions, space group, and specific bond lengths and angles, cannot be provided at this time. The determination of the precise three-dimensional arrangement of atoms in the crystalline state, as well as the intermolecular interactions of this compound, awaits experimental investigation and publication in peer-reviewed scientific literature.

Theoretical and Computational Chemistry Studies of 3,5 Dichloro 2 Fluoro 6 Methoxypyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electron distribution and reactivity of 3,5-dichloro-2-fluoro-6-methoxypyridine. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational investigation. The initial process involves geometry optimization, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule. This optimized geometry corresponds to the most stable arrangement of the atoms at 0 Kelvin.

The resulting data provides precise information on the spatial arrangement of the chloro, fluoro, and methoxy (B1213986) substituents on the pyridine (B92270) ring. Furthermore, by calculating the vibrational frequencies at this optimized geometry, one can confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

An illustrative table of optimized geometric parameters that could be generated from such a calculation is presented below. Please note, the following data is hypothetical and serves to demonstrate the output of a DFT calculation.

ParameterValue
C2-N Bond Length (Å)1.335
C6-N Bond Length (Å)1.340
C3-C4 Bond Length (Å)1.385
C2-F Bond Length (Å)1.350
C3-Cl Bond Length (Å)1.740
C5-Cl Bond Length (Å)1.738
C6-O Bond Length (Å)1.360
O-CH3 Bond Length (Å)1.430
C3-C2-N Bond Angle (°)122.5
C5-C6-N Bond Angle (°)121.8

Energy landscapes can also be explored to identify different conformers, particularly concerning the orientation of the methoxy group, and the transition states that connect them. This provides insight into the molecule's flexibility and the energy barriers for conformational changes.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different potential values.

For this compound, an MEP analysis would likely reveal the following:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a likely site for electrophilic attack or protonation. The oxygen atom of the methoxy group would also exhibit a negative potential.

Positive Potential (Blue): Regions of positive potential are anticipated around the hydrogen atoms of the methoxy group. The electron-withdrawing nature of the halogen substituents and the nitrogen atom would also create a relatively electron-deficient (positive) region on the pyridine ring itself, particularly at the carbon atoms.

This visual representation of the electrostatic potential helps in understanding the molecule's intermolecular interactions and its preferred sites of reaction.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, in a nucleophilic aromatic substitution reaction, a common reaction for halogenated pyridines, computational methods can be used to model the approach of a nucleophile to the pyridine ring. These calculations can help determine the most likely site of attack by comparing the activation energies for substitution at different positions. The calculations would involve locating the transition state structure for each potential pathway and calculating its energy. The pathway with the lowest activation energy is predicted to be the most favorable.

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, Raman)

Computational chemistry is a powerful tool for predicting and interpreting various spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated spectra can be invaluable for interpreting experimental vibrational spectra, allowing for the assignment of specific absorption bands or Raman shifts to particular vibrational modes of the molecule (e.g., C-Cl stretch, C-F stretch, ring breathing modes).

A hypothetical table of calculated vibrational frequencies is shown below to illustrate the expected output.

Vibrational ModeCalculated Frequency (cm⁻¹)
C-H stretch (methoxy)2950
C=N stretch1580
C=C stretch1550
C-F stretch1250
C-O stretch1200
C-Cl stretch850
Ring deformation650

Conformational Analysis and Intermolecular Interactions

The presence of a rotatable methoxy group in this compound necessitates a conformational analysis to identify the most stable spatial arrangements. By systematically rotating the C6-O bond and calculating the energy at each step, a potential energy profile can be generated. This analysis would reveal the global minimum energy conformer and any local minima, as well as the energy barriers to rotation.

Furthermore, computational methods can be used to study intermolecular interactions, such as how two molecules of this compound might interact with each other in the solid state or in solution. This can involve calculations of dimerisation energies and the analysis of non-covalent interactions like halogen bonding or dipole-dipole interactions.

Solvation Effects on Reactivity and Selectivity in Pyridine Systems

The chemical behavior of a molecule can be significantly influenced by its solvent environment. Computational models can account for these solvation effects using either implicit or explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent affects the molecule's geometry, electronic properties, and the energetics of a reaction.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, studying solvation effects would be crucial for understanding its reactivity in different solvents, as the polarity of the solvent can influence reaction rates and the selectivity of substitution reactions.

Information Deficit Precludes Article Generation on this compound

A thorough and extensive search of scientific databases and literature has revealed a significant lack of available information on the chemical compound This compound . Consequently, it is not possible to construct a scientifically accurate and detailed article based on the provided outline. The specific data required to elaborate on its role as a versatile building block, a precursor to functional materials, or a model substrate in organic methodologies is not present in the public domain or scientific literature.

Without any data on its use in the synthesis of diverse heterocyclic compounds, its application as a component in novel polymer backbones, or its function as a model substrate for the development of new organic methodologies, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, due to the absence of foundational research and data on "this compound," the creation of the specified article is not feasible at this time.

Environmental and Degradation Pathways of 3,5 Dichloro 2 Fluoro 6 Methoxypyridine Focus on Chemical Transformations

Formation Pathways of 3,5-Dichloro-2-fluoro-6-methoxypyridine and its Derivatives in Environmental or Biological Contexts (e.g., as metabolites)

Microbial degradation of pyridine-based compounds often involves oxidative pathways. For instance, the biodegradation of the organophosphate insecticide chlorpyrifos (B1668852) results in the formation of 3,5,6-trichloro-2-pyridinol (B117793) (TCP). plos.orgnih.gov This process demonstrates the biological cleavage of a larger molecule to yield a substituted pyridine (B92270). A newly identified fungal strain, Cladosporium cladosporioides Hu-01, has been shown to completely metabolize both chlorpyrifos and its primary hydrolysis product, TCP. plos.orgnih.gov During this biodegradation, TCP was observed as a transient intermediate, which was subsequently degraded without persistent accumulation. plos.orgnih.gov

While not a direct precursor, the metabolic fate of compounds like chlorpyrifos suggests that complex molecules containing a substituted pyridine ring can be transformed into simpler, halogenated pyridine derivatives in the environment. It is conceivable that a larger parent compound containing the this compound moiety could be metabolized by microorganisms, leading to its release into the environment.

The general biodegradation of pyridines often proceeds through hydroxylation, where a hydroxyl group is introduced into the pyridine ring. researchgate.nettandfonline.com This initial step, often mediated by bacteria, makes the ring more susceptible to further degradation. researchgate.nettandfonline.com While specific to unsubstituted pyridines and simpler derivatives, this general pathway highlights a common route for the formation of hydroxylated pyridine metabolites in biological contexts.

Chemical and Photochemical Degradation Studies of the Pyridine Core

The stability of the pyridine ring, particularly when substituted with halogens, is a key factor in its environmental persistence. Chemical and photochemical processes can play a significant role in the degradation of these compounds.

Chemical Degradation:

Advanced oxidation processes have been shown to be effective in degrading chloropyridines. For example, the use of Fenton's oxidation, which generates highly reactive hydroxyl radicals, has been investigated for the degradation of 2-chloropyridine (B119429). researchgate.net Another promising method involves the use of a carbonate species-activated hydrogen peroxide process, which can enhance the dechlorination of chloropyridines through a pyridine N-oxidation-nucleophilic dechlorination pathway. nih.gov This process controllably generates both a selective oxidant (peroxymonocarbonate ion, HCO₄⁻) and a selective reductant (hydroperoxide anion, HO₂⁻) to facilitate the breakdown of the C-Cl bond. nih.gov

Photochemical Degradation:

Photodegradation is another important pathway for the transformation of chloropyridines in the aquatic environment. Studies on 2-chloropyridine have shown that it is susceptible to photolytic degradation, with complete conversion achievable within a few hours under certain laboratory conditions. researchgate.net The photodegradation of 2-chloropyridine in aqueous solutions leads to the formation of several intermediate products.

The following table summarizes the identified intermediate products from the photodegradation of 2-chloropyridine:

Intermediate ProductChemical Formula
1H-pyrrole-2-carboxaldehydeC₅H₅NO
6-chloro-2-pyridinecarboxylic acidC₆H₄ClNO₂
2,3-dichloropyridineC₅H₃Cl₂N
2-pyridinecarbonitrileC₆H₄N₂

Data sourced from Skoutelis et al., 2017 nih.gov

The rate of photochemical degradation of pyridine-containing compounds can be influenced by various environmental factors. For the insecticide chlorpyrifos, which contains a trichlorinated pyridine ring, photodegradation follows first-order kinetics. nih.gov The half-life of chlorpyrifos in water varies significantly depending on the light source, temperature, and pH. nih.gov For instance, the degradation rate increases with rising temperature and is enhanced in alkaline conditions. nih.gov The presence of dissolved organic matter and other constituents in natural waters can also affect the rate of photodegradation. nih.govmdpi.com

Future Research Directions and Perspectives

Exploration of Novel Reaction Chemistries for Pyridine (B92270) Functionalization

The development of new methods for the direct functionalization of the pyridine ring is a cornerstone of modern organic synthesis. beilstein-journals.orgrsc.org Traditional methods often require harsh conditions or pre-functionalized starting materials. Future research will focus on overcoming these limitations, particularly in the context of polysubstituted pyridines.

A key area of exploration is the selective C–H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov This approach is highly atom-economical and streamlines synthetic pathways. For halogenated pyridines, developing C–H functionalization methods that are compatible with the existing substituents is a significant challenge. Research is moving towards transition-metal-catalyzed reactions that can selectively target specific positions on the pyridine ring, even those that are sterically hindered or electronically deactivated. beilstein-journals.orgnih.gov

Recent breakthroughs in meta-C-H functionalization using a temporary de-aromatization strategy represent a significant leap forward. innovations-report.comnih.gov This approach reverses the electronic properties of the pyridine ring, enabling selective modification at the otherwise difficult-to-access meta-position. innovations-report.com Applying such strategies to already complex scaffolds like 3,5-dichloro-2-fluoro-6-methoxypyridine could provide access to unprecedented molecular architectures.

Furthermore, photoredox catalysis and other visible light-induced reactions are emerging as powerful tools for pyridine functionalization. mdpi.com These methods often proceed under mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. The exploration of these novel reaction manifolds will undoubtedly expand the synthetic chemist's toolbox for modifying complex pyridines.

Table 1: Emerging C-H Functionalization Strategies for Pyridines

Strategy Description Potential Advantage for Halogenated Pyridines
Distal C-H Functionalization Targets C-H bonds at positions remote from the nitrogen atom (C3, C4), which are traditionally less reactive. nih.gov Allows for regioselective modification without interfering with existing halogen and methoxy (B1213986) groups.
De-aromatization/Re-aromatization Temporarily disrupts the aromaticity of the pyridine ring to alter its reactivity patterns, enabling meta-selective functionalization. innovations-report.comnih.gov Provides a route to functionalize the C4 position, which is challenging in electron-poor, substituted pyridines.

| Photoredox Catalysis | Uses visible light to generate radical intermediates, enabling novel bond formations under mild conditions. mdpi.com | Offers alternative reaction pathways that may be more compatible with the functional groups present on the molecule. |

Development of Asymmetric Synthetic Routes to Chiral Pyridine Derivatives

Chiral pyridine derivatives are of immense importance in medicinal chemistry and materials science. chim.itacs.org However, the catalytic asymmetric synthesis of these compounds is challenging due to the coordinating ability of the pyridine nitrogen, which can deactivate metal catalysts. chim.it Future research is intensely focused on the design of new chiral ligands and catalytic systems that can overcome this issue and provide high enantioselectivity. acs.orgrsc.org

One promising approach involves the use of novel chiral pyridine-oxazoline (PyOX) ligands, which have shown remarkable success in a variety of asymmetric transformations. rsc.orgresearchgate.net Another strategy is the enantioselective functionalization of dihydropyridine (B1217469) intermediates, which can then be oxidized to the corresponding chiral pyridine. rsc.org This two-step process can bypass the challenges associated with the direct asymmetric functionalization of the aromatic pyridine ring.

For substrates like this compound, the development of asymmetric routes could involve the enantioselective introduction of a substituent at a prochiral center or the asymmetric transformation of one of the existing functional groups. Rhodium-catalyzed asymmetric carbometalation and nickel-catalyzed cross-coupling reactions are powerful methods that could be adapted for this purpose. rsc.orgnih.gov The goal is to develop robust and scalable methods for producing enantiomerically pure pyridine building blocks for the synthesis of complex chiral molecules. researchgate.net

Integration with Advanced Automation and Flow Chemistry in Halogenated Pyridine Synthesis

The synthesis of highly functionalized halogenated pyridines often involves multiple steps and can utilize hazardous reagents or intermediates. Advanced automation and continuous flow chemistry offer solutions to many of the challenges associated with traditional batch synthesis. nih.govsyrris.com These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. nih.govbeilstein-journals.org

Flow chemistry is particularly well-suited for reactions that are difficult to scale up in batch, such as those involving highly reactive intermediates or exothermic processes. rsc.orgsoci.org The small reaction volumes in flow reactors enhance heat and mass transfer, allowing for reactions to be performed under conditions that would be unsafe in a large batch reactor. researchgate.net For the synthesis of compounds like this compound, flow chemistry could enable a safer and more efficient multi-step synthesis by "telescoping" reactions, where the output of one reactor flows directly into the next, eliminating the need for intermediate purification steps. syrris.comcam.ac.uk

The integration of automation with flow chemistry platforms allows for high-throughput experimentation and rapid optimization of reaction conditions. syrris.com Automated systems can perform a large number of experiments in a short period, systematically varying reaction parameters to identify the optimal conditions for a given transformation. This approach can significantly accelerate the development of new synthetic routes to complex halogenated pyridines.

Table 2: Advantages of Flow Chemistry in Halogenated Pyridine Synthesis

Feature Benefit in Synthesis Reference
Enhanced Safety Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. nih.govresearchgate.net
Precise Control Superior control over temperature, pressure, and residence time leads to higher reproducibility and yields. beilstein-journals.orgrsc.org
Scalability Reactions can be scaled up by running the flow reactor for a longer period, avoiding re-optimization. researchgate.net
Process Intensification Enables the use of high temperatures and pressures to accelerate slow reactions. researchgate.net

| Automation | Allows for high-throughput screening and rapid optimization of reaction conditions. | syrris.com |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Novel Pyridine Derivatives

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the field of chemical synthesis and drug discovery. mdpi.comintimal.edu.my These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new reactions with remarkable accuracy. eurekalert.orgacs.org

In the context of this compound and related compounds, ML models can be trained to predict the regioselectivity of functionalization reactions, helping chemists to choose the optimal reagents and conditions to achieve the desired product. eurekalert.orgresearchgate.net This predictive power can save significant time and resources in the laboratory by reducing the number of trial-and-error experiments. rjptonline.org

Beyond predicting reactivity, AI is also being used for the de novo design of novel molecules with desired properties. intimal.edu.mynih.gov By learning the relationship between molecular structure and biological activity, AI algorithms can generate new pyridine derivatives that are predicted to be potent and selective modulators of a particular biological target. mdpi.comnih.gov This approach can accelerate the early stages of drug discovery by prioritizing the synthesis of compounds with the highest probability of success.

The integration of AI with automated synthesis platforms represents a powerful paradigm for the future of chemical research. rsc.org AI algorithms could design novel pyridine derivatives, predict their optimal synthetic routes, and then instruct an automated flow chemistry system to synthesize and test them, creating a closed loop of design, synthesis, and evaluation that could dramatically accelerate the pace of innovation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-dichloro-2-fluoro-6-methoxypyridine, and how can reaction efficiency be optimized?

  • Methodological Answer : A two-step approach is often employed. First, halogenation of a pyridine precursor (e.g., 6-methoxypyridine) using selective chlorinating agents (e.g., PCl₅ or SOCl₂) under inert atmosphere ensures regioselectivity at positions 3 and 4. Fluorination at position 2 typically uses HF or KF in polar aprotic solvents. Key optimization steps include:

  • Temperature control : Maintaining 80–100°C during fluorination to balance reactivity and side-product formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (0–30%) improves yield and purity .
  • Monitoring : LCMS or TLC at intermediate stages ensures reaction completion .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Multi-technique characterization is critical:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C6, fluorine at C2). Fluorine’s deshielding effect and coupling constants distinguish it from chlorine .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 220.98) .
  • Melting point analysis : Consistent melting ranges (e.g., 141–145°C) confirm purity .

Advanced Research Questions

Q. How can conflicting data in reaction yields or byproduct formation during synthesis be systematically resolved?

  • Methodological Answer : Contradictions in yield (e.g., 64% vs. 75% in similar conditions ) often stem from:

  • Reagent stoichiometry : Excess dithiophosphate (1.2–1.5 eq.) may improve conversion but risks side reactions.
  • Solvent choice : Dioxane vs. DMF affects reaction kinetics; dielectric constant adjustments can suppress byproducts.
  • Catalyst screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .
    • Troubleshooting protocol :

Repeat reactions with controlled variables (solvent, temperature).

Use GC-MS or HPLC to identify byproducts (e.g., dehalogenated intermediates).

Optimize workup (e.g., aqueous washes to remove unreacted reagents) .

Q. What advanced analytical techniques are suitable for detecting trace impurities or degradation products in this compound?

  • Methodological Answer :

  • Capillary GC-MS : Effective for volatile impurities (e.g., chlorinated side products). Use DB-5MS columns and electron ionization (EI) for fragmentation patterns .
  • HPLC-PDA/UV : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar degradation products (e.g., hydrolyzed methoxy groups).
  • Stability studies : Accelerated thermal stress (40–60°C) under humidity identifies degradation pathways (e.g., hydrolysis at C2-F) .

Q. How can computational methods aid in predicting the reactivity or pharmacokinetic properties of this compound?

  • Methodological Answer :

  • DFT calculations : Model electrophilic aromatic substitution (EAS) to predict regioselectivity in further functionalization.
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration based on substituent effects (e.g., electron-withdrawing Cl/F groups) .
  • Docking studies : Assess binding affinity to biological targets (e.g., kinase enzymes) using PyMol or AutoDock .

Research Design Considerations

Q. What strategies are recommended for scaling up this compound synthesis without compromising yield?

  • Methodological Answer :

  • Flow chemistry : Continuous processing minimizes exothermic risks during halogenation .
  • Solvent recovery : Distillation or nanofiltration recycles dioxane, reducing costs.
  • In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time .

Q. How can researchers address solubility challenges of this compound in biological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate at C6-methoxy) to enhance aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.